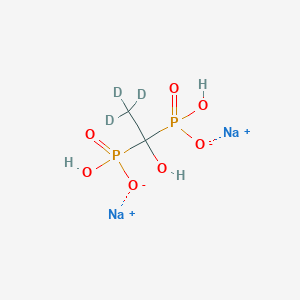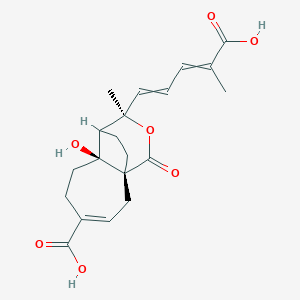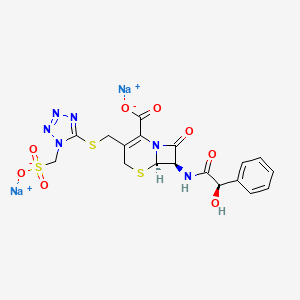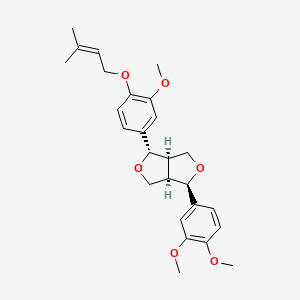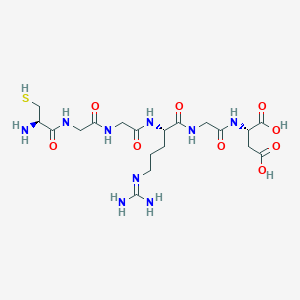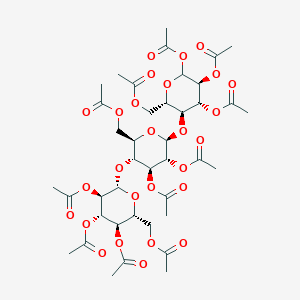
D-(+)-Cellohexose Eicosaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Cellohexose Eicosaacetate is a complex carbohydrate derivative. It is a highly acetylated form of cellohexose, which is a hexose sugar. The compound is characterized by the presence of twenty acetate groups attached to the cellohexose molecule. This extensive acetylation significantly alters the physical and chemical properties of the parent sugar, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Cellohexose Eicosaacetate typically involves the acetylation of cellohexose. The process begins with the extraction of cellohexose from natural sources such as cellulose. The cellohexose is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where cellohexose is mixed with acetic anhydride and a catalyst. The reaction is monitored and controlled to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: D-(+)-Cellohexose Eicosaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate groups.
Major Products:
Oxidation: The major products are carboxylic acids.
Reduction: The major products are cellohexose derivatives with hydroxyl groups.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cellohexose derivatives.
Scientific Research Applications
D-(+)-Cellohexose Eicosaacetate has several scientific research applications:
Chemistry: It is used as a model compound to study acetylation and deacetylation reactions.
Biology: The compound is used to investigate the role of acetylation in biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to modify the solubility and stability of drugs.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other complex carbohydrates.
Mechanism of Action
The mechanism of action of D-(+)-Cellohexose Eicosaacetate involves its interaction with various molecular targets. The extensive acetylation affects the compound’s solubility, stability, and reactivity. In biological systems, the compound can interact with enzymes that recognize acetylated sugars, influencing metabolic pathways. The acetyl groups can also be hydrolyzed, releasing acetic acid and modifying the local pH, which can affect cellular processes.
Comparison with Similar Compounds
D-(+)-Glucose Pentaacetate: A less acetylated form of glucose.
D-(+)-Mannose Octaacetate: Another acetylated hexose sugar.
D-(+)-Galactose Heptaacetate: A similar compound with seven acetate groups.
Comparison: D-(+)-Cellohexose Eicosaacetate is unique due to its high degree of acetylation, which significantly alters its properties compared to other acetylated sugars. This extensive acetylation makes it more hydrophobic and less reactive towards certain chemical reactions, providing unique opportunities for research and industrial applications.
Properties
Molecular Formula |
C40H54O27 |
|---|---|
Molecular Weight |
966.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2S,3S,4R,5S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27+,28-,29-,30+,31-,32+,33-,34+,35+,36-,37-,38?,39+,40+/m1/s1 |
InChI Key |
NNLVGZFZQQXQNW-GMLKEHPASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


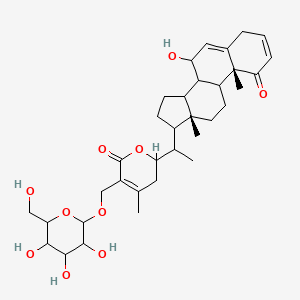
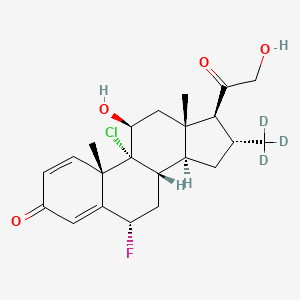
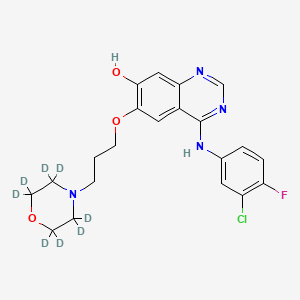
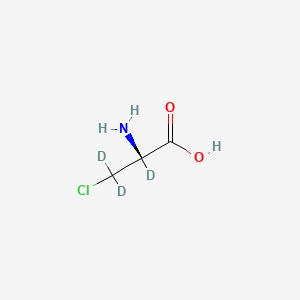
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

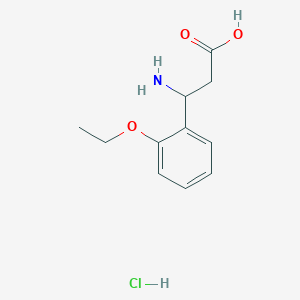
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
